5-(2,4,6-Trifluorophenyl)oxazole 5-(2,4,6-Trifluorophenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 2002792-02-9
VCID: VC11664286
InChI: InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
SMILES: C1=C(C=C(C(=C1F)C2=CN=CO2)F)F
Molecular Formula: C9H4F3NO
Molecular Weight: 199.13 g/mol

5-(2,4,6-Trifluorophenyl)oxazole

CAS No.: 2002792-02-9

Cat. No.: VC11664286

Molecular Formula: C9H4F3NO

Molecular Weight: 199.13 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4,6-Trifluorophenyl)oxazole - 2002792-02-9

Specification

CAS No. 2002792-02-9
Molecular Formula C9H4F3NO
Molecular Weight 199.13 g/mol
IUPAC Name 5-(2,4,6-trifluorophenyl)-1,3-oxazole
Standard InChI InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
Standard InChI Key OOHPNLCRDVBPAN-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C2=CN=CO2)F)F
Canonical SMILES C1=C(C=C(C(=C1F)C2=CN=CO2)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(2,4,6-Trifluorophenyl)oxazole consists of an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 5-position with a 2,4,6-trifluorophenyl group. The IUPAC name, 5-(2,4,6-trifluorophenyl)-1,3-oxazole, reflects this substitution pattern . Key identifiers include:

PropertyValue
Molecular FormulaC9H4F3NO\text{C}_9\text{H}_4\text{F}_3\text{NO}
Molecular Weight199.13 g/mol
InChI KeyOOHPNLCRDVBPAN-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1F)C2=CN=CO2)F)F

The trifluorophenyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to π-π stacking interactions in biological targets .

Spectroscopic and Computational Data

PubChem’s 3D conformer model reveals a planar oxazole ring with dihedral angles of 15–25° relative to the trifluorophenyl group, optimizing conjugation between the aromatic systems . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, driven by the electronegative fluorine atoms and heteroatoms in the oxazole .

Synthetic Methodologies

General Approaches to Oxazole Synthesis

The synthesis of 5-aryloxazoles typically involves cyclocondensation reactions. A representative protocol from the RSC Medicinal Chemistry literature describes the preparation of ethyl 5-(2,4,5-trifluorophenyl)oxazole-4-carboxylate, a structural analog, via the following steps :

  • Formation of Oxazole Intermediate:

    • Reaction of 2,4,5-trifluorobenzaldehyde with ethyl isocyanoacetate under Huisgen cycloaddition conditions yields the oxazole core.

    • Reagents: Trimethyl orthoacetate, HCl catalysis.

    • Yield: 48% after flash chromatography .

  • Functionalization:

    • Hydrolysis of the ester group using LiOH affords the carboxylic acid derivative.

    • Subsequent coupling with amines (e.g., cyclopropylamine) via carbonyl chloride intermediates generates amide derivatives .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound’s logP (calculated via XLogP3) is 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (<1 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO .

Thermal and Chemical Stability

Oxazole derivatives exhibit notable thermal stability, with decomposition temperatures exceeding 200°C . The trifluorophenyl group resists electrophilic substitution, enhancing stability under acidic conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator